![molecular formula C10H14ClNO2 B1440259 2-(Dimethylamino)-2-phenylacetic acid hydrochloride CAS No. 58685-78-2](/img/structure/B1440259.png)
2-(Dimethylamino)-2-phenylacetic acid hydrochloride
Overview
Description
“2-(Dimethylamino)-2-phenylacetic acid hydrochloride” is a compound that contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), an acetic acid group (a two-carbon chain ending in a carboxylic acid), and a dimethylamino group (a nitrogen atom bonded to two methyl groups). This suggests that it might have properties similar to other compounds with these groups .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through reactions involving amines, carboxylic acids, and phenyl groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the phenyl group, the acetic acid group, and the dimethylamino group. These groups could participate in a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the phenyl group, the acetic acid group, and the dimethylamino group. For example, it might be soluble in polar solvents due to the presence of the polar carboxylic acid and amine groups .Scientific Research Applications
Metabolism Studies
2-(Dimethylamino)-2-phenylacetic acid hydrochloride is involved in the metabolism of various compounds. For instance, Kanamori et al. (2002) studied the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying multiple metabolites including 4-bromo-2,5-dimethoxyphenylacetic acid (Kanamori et al., 2002).
Synthesis of Diverse Compounds
Roman (2013) utilized 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material in various alkylation and ring closure reactions to generate a structurally diverse library of compounds, demonstrating the compound's versatility in chemical synthesis (Roman, 2013).
Material Science and Polymer Research
Benjamin et al. (2018) explored the use of a pH-sensitive hydrogel composed of 2-hydroxyethyl methacrylate and (2-dimethylamino)ethyl methacrylate (HEMA-DMAEMA) in microfluidic devices. This hydrogel showed significant changes in material properties like storage and loss modulus in response to pH, highlighting its potential in sensor and actuator applications (Benjamin et al., 2018).
Hydrolytic Stability
Wetering et al. (1998) conducted a study on the hydrolytic stability of poly(2-(dimethylamino)ethyl methacrylate), comparing it with the stability of its monomer and related compounds. This research is significant for understanding the polymer's stability in various pH conditions, which is crucial for its potential applications in biomaterials and other fields (Wetering et al., 1998).
Chemical Synthesis and Catalysis
Liu et al. (2014) explored the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols, revealing insights into the reaction mechanism and efficiency of this catalyst in organic synthesis (Liu et al., 2014).
Future Directions
properties
IUPAC Name |
2-(dimethylamino)-2-phenylacetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11(2)9(10(12)13)8-6-4-3-5-7-8;/h3-7,9H,1-2H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYXFGONKKDOKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58685-78-2 | |
Record name | 2-(dimethylamino)-2-phenylacetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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